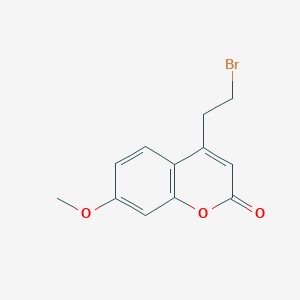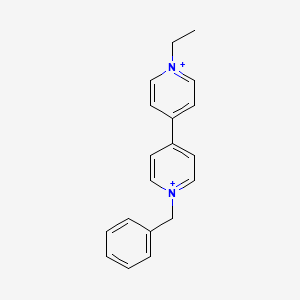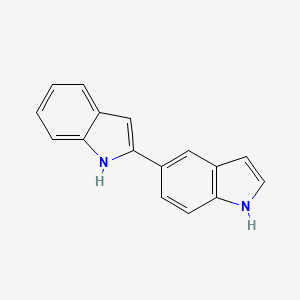
2,5'-Bi-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5’-Bi-1H-indole is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and their wide range of biological activities. The structure of 2,5’-Bi-1H-indole consists of two indole units connected at the 2 and 5 positions, forming a unique bi-indole system.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5’-Bi-1H-indole can be achieved through various synthetic routes. One common method involves the coupling of two indole units. This can be done using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where indole boronic acid and a halogenated indole are reacted in the presence of a palladium catalyst and a base . Another method involves the oxidative coupling of indoles using oxidizing agents like iodine or copper salts .
Industrial Production Methods
Industrial production of 2,5’-Bi-1H-indole typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient production.
化学反応の分析
Types of Reactions
2,5’-Bi-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the indole units to indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole nitrogen or the carbon atoms of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine, copper salts, and other transition metal catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinonoid derivatives, while substitution reactions can introduce various functional groups onto the indole rings .
科学的研究の応用
2,5’-Bi-1H-indole has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2,5’-Bi-1H-indole involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease pathways or as an agonist/antagonist of specific receptors . The exact mechanism depends on the specific biological context and the target molecule.
類似化合物との比較
2,5’-Bi-1H-indole can be compared with other similar compounds, such as:
Indole: The parent compound with a single indole unit.
Bisindoles: Compounds with two indole units connected at different positions.
Indole Derivatives: Compounds with various substituents on the indole ring, such as 2-phenylindole and 3-bromoindole.
The uniqueness of 2,5’-Bi-1H-indole lies in its specific bi-indole structure, which imparts distinct chemical and biological properties compared to other indole derivatives .
特性
CAS番号 |
91029-07-1 |
|---|---|
分子式 |
C16H12N2 |
分子量 |
232.28 g/mol |
IUPAC名 |
2-(1H-indol-5-yl)-1H-indole |
InChI |
InChI=1S/C16H12N2/c1-2-4-15-11(3-1)10-16(18-15)12-5-6-14-13(9-12)7-8-17-14/h1-10,17-18H |
InChIキー |
CXDKNFOMQPVHOD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CC4=C(C=C3)NC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


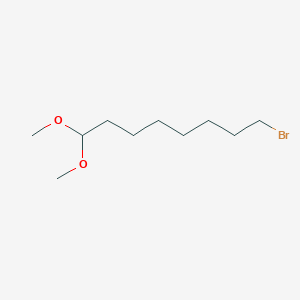
![N-{4-[(Acridin-9-YL)amino]-3-iodophenyl}methanesulfonamide](/img/structure/B14358653.png)
![[2-(2-Phenylcyclopropyl)ethenyl]benzene](/img/structure/B14358659.png)
![Diethyl {[5-(3-oxopropyl)furan-2-yl]methyl}phosphonate](/img/structure/B14358663.png)
![4-{(E)-[(9H-Fluoren-2-yl)methylidene]amino}benzonitrile](/img/structure/B14358668.png)

![{[Bis(trifluoromethyl)amino]sulfanyl}(chloro)methanone](/img/structure/B14358680.png)
![Methyl 3-[(dimethylamino)methyl]-2-hydroxybenzoate](/img/structure/B14358682.png)
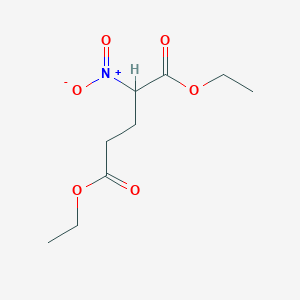
![3,3'-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14358691.png)
![N-(2-Fluorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14358699.png)
